molecular formula C25H21N3O4 B3206093 1-benzyl-N'-(2-(naphthalen-2-yloxy)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 1040663-19-1

1-benzyl-N'-(2-(naphthalen-2-yloxy)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Cat. No.: B3206093
CAS No.: 1040663-19-1
M. Wt: 427.5 g/mol
InChI Key: IJAIEEVJRSNZNA-UHFFFAOYSA-N
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Description

1-Benzyl-N'-(2-(naphthalen-2-yloxy)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide (CAS 1040663-19-1) is an organic compound with the molecular formula C 25 H 21 N 3 O 4 and a molecular weight of 427.5 g/mol . This carbohydrazide derivative features a naphthalene ring system and a dihydropyridinone core, making it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with hydrazide and diacylhydrazine functionalities, such as this one, are of significant research interest due to their diverse biological profiles. Literature indicates that diacylhydrazine scaffolds are explored as environmentally friendly insecticides . Furthermore, related naphthalene-containing heterocycles are frequently investigated for their potential pharmacological activities, including as inhibitors of specific enzymes like EGFR tyrosine kinase, which is a prominent target in cancer research . The structural elements present in this compound suggest potential for use in developing electroluminescent materials . Researchers can utilize this chemical as a key building block for the synthesis of more complex molecules or for screening in biological assays. It is supplied for research purposes and is a solid at room temperature. For precise identification, the SMILES notation is O=C(COc1ccc2ccccc2c1)NNC(=O)c1ccc(=O)n(Cc2ccccc2)c1 . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-benzyl-N'-(2-naphthalen-2-yloxyacetyl)-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c29-23(17-32-22-12-10-19-8-4-5-9-20(19)14-22)26-27-25(31)21-11-13-24(30)28(16-21)15-18-6-2-1-3-7-18/h1-14,16H,15,17H2,(H,26,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAIEEVJRSNZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-N'-(2-(naphthalen-2-yloxy)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a complex organic compound that belongs to the class of dihydropyridine derivatives. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of this compound, particularly the presence of a naphthalenic moiety and a hydrazide functional group, contribute significantly to its biological profile.

Chemical Structure and Properties

The molecular formula of this compound is C25H21N3O3, with a molecular weight of approximately 411.5 g/mol. The compound features a dihydropyridine core that is known for its diverse biological activities. Key functional groups include:

  • Benzyl group : Enhances lipophilicity and may influence receptor interactions.
  • Naphthoyl moiety : Imparts potential for electrophilic aromatic substitution reactions.
  • Hydrazide group : Capable of forming various derivatives through condensation reactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The dihydropyridine structure is associated with calcium channel modulation, which can affect cell proliferation and apoptosis in cancer cells.
  • Case Study : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several pathogens:

  • Spectrum of Activity : It has been tested against both Gram-positive and Gram-negative bacteria, showing inhibitory effects comparable to standard antibiotics.
  • Research Findings : A study reported that the compound exhibited a minimum inhibitory concentration (MIC) value indicating effective antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy:

  • Inflammation Pathways : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
  • Experimental Evidence : Animal models have shown that administration of this compound reduces inflammation markers in tissues affected by induced inflammatory conditions.

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokines

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityReference
1-benzyl-N'-(2-(naphthalen-2-yloxy)acetyl)-6-oxo...YesYes
1-benzyl-N'-(2-(ethoxy)acetyl)-6-oxo...ModerateModerate
1-benzyl-N'-(2-(phenoxy)acetyl)-6-oxo...YesLow

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-benzyl-N'-(2-(naphthalen-2-yloxy)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide and analogous compounds:

Compound Name Core Structure Substituents/Functional Groups Key Features/Applications Reference CAS/ID
This compound Dihydropyridine Benzyl (position 1), naphthalen-2-yloxy acetyl carbohydrazide (position 3) Potential C–H functionalization; lipophilic Not explicitly provided
6-Oxo-N′-[(E)-phenylmethylene]-1,6-dihydropyridazine-3-carbohydrazide Dihydropyridazine Benzylidene hydrazide (position 3) Pyridazine core; possible tautomerization 332040-94-5
1-(4-Chlorobenzyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-oxo-1,6-dihydropyridine-3-carbohydrazide Dihydropyridine 4-Chlorobenzyl (position 1), 3-chloro-5-(trifluoromethyl)pyridinyl carbohydrazide (position 3) Electron-withdrawing groups; agrochemical use 246022-33-3
Ethyl 4-(2-(naphthalen-1-ylamino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate Dihydropyridazine Naphthalen-1-ylamino ethoxy, p-tolyl (position 1), ethyl ester (position 3) Ester group; potential prodrug design 899943-47-6
N-Benzyl-5-hydroxy-1-methyl-2-[2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-4-carboxamide Dihydropyrimidine Benzyl, oxadiazole carboxamido, methyl groups Antiviral activity (Raltegravir analog) 1193687-87-4

Structural and Functional Analysis:

Core Heterocycle: Dihydropyridine vs. Dihydropyridazine: The target compound’s dihydropyridine core (six-membered ring with one nitrogen) offers greater aromaticity compared to dihydropyridazine analogs (six-membered ring with two adjacent nitrogens, e.g., ). Dihydropyrimidine Derivatives: Compounds like the Raltegravir analog () feature a pyrimidine core, which enhances hydrogen-bonding capacity and is common in antiviral agents.

Substituent Effects: Naphthalenyl vs. Electron-Withdrawing Groups: The 4-chlorobenzyl and trifluoromethyl groups in enhance electrophilicity, making the compound more reactive in substitution reactions or enzyme inhibition.

Carbohydrazide Moieties :

  • The carbohydrazide group in the target compound and analogs (e.g., ) serves as a versatile ligand for metal coordination, critical for catalytic applications. In contrast, ester or oxadiazole groups () may prioritize hydrolytic stability or target-specific interactions.

Biological and Catalytic Implications :

  • The target compound’s naphthalenyloxy group may enhance π-stacking in enzyme active sites or catalytic substrates, whereas chlorinated analogs () could exhibit stronger binding to hydrophobic pockets.
  • Pyridazine-based carbohydrazides () may undergo tautomerization, altering their reactivity in catalytic cycles compared to the more stable dihydropyridine system.

Q & A

Basic Research Question

  • Spectroscopy :
    • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carbonyl groups) ().
    • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., naphthalenyl protons at δ 7.2–8.5 ppm) and carbon frameworks ().
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves 3D conformation, particularly for dihydropyridine ring puckering and hydrogen-bonding networks (). Validate refinement with R-factor thresholds (<5% for high-resolution data) .

How can molecular docking studies predict the biological activity of this compound against enzymatic targets?

Advanced Research Question

  • Target Selection : Prioritize enzymes with structural homology to known targets of dihydropyridine-carbohydrazides, such as glucosamine-6-phosphate synthase ().
  • Methodology :
    • Use Gaussian 09W or AutoDock for energy minimization and docking simulations.
    • Analyze binding affinities (ΔG values) and key interactions (e.g., hydrogen bonds with catalytic residues, π-π stacking with aromatic moieties).
    • Validate predictions with in vitro enzymatic assays (e.g., IC₅₀ determination) .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

  • Assay Variability : Compare experimental conditions (e.g., cell lines, incubation times). For instance, and report differing antimicrobial potencies due to bacterial strain specificity.
  • Orthogonal Assays : Confirm activity using multiple methods (e.g., MIC assays and time-kill curves for antimicrobial studies).
  • Structural Analogues : Benchmark against derivatives (e.g., naphthalenyl vs. benzothiazole substituents) to identify structure-activity relationships (SAR) .

What strategies are recommended for elucidating the mechanism of action of this compound in complex biological systems?

Advanced Research Question

  • Target Identification :
    • Pull-down assays : Use biotinylated probes to isolate binding proteins.
    • Surface Plasmon Resonance (SPR) : Quantify real-time interactions with purified enzymes (e.g., kinases, synthases).
  • Pathway Analysis : Employ transcriptomics (RNA-seq) or proteomics (LC-MS) to map affected pathways (e.g., oxidative stress or cell cycle arrest) .

How can computational modeling improve the design of derivatives with enhanced stability or bioavailability?

Advanced Research Question

  • Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity (e.g., susceptibility to hydrolysis at the hydrazide group).
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., water interactions with the naphthalenyloxy moiety) to optimize logP values for membrane permeability.
  • ADMET Prediction : Use tools like SwissADME to forecast metabolic stability and toxicity risks .

What experimental approaches are suitable for assessing the compound’s stability under physiological conditions?

Advanced Research Question

  • Stress Testing : Expose the compound to varying pH (1–10), temperatures (25–50°C), and light conditions. Monitor degradation via HPLC ().
  • Plasma Stability : Incubate with human plasma and quantify parent compound remaining via LC-MS.
  • Solid-State Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-N'-(2-(naphthalen-2-yloxy)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-benzyl-N'-(2-(naphthalen-2-yloxy)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

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